Cas no 856418-80-9 (tert-butyl 4-(2-amino-1,3-thiazol-4-yl)methylpiperazine-1-carboxylate)

Tert-butyl 4-((2-amino-1,3-thiazol-4-yl)methyl)piperazine-1-carboxylate is a versatile intermediate in organic synthesis, particularly in pharmaceutical research. Its structure combines a thiazole ring with a Boc-protected piperazine moiety, offering functional group diversity for further derivatization. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, while the amino-thiazole unit provides a reactive site for coupling reactions. This compound is valued for its role in constructing biologically active molecules, such as kinase inhibitors or antimicrobial agents, due to its balanced reactivity and compatibility with common synthetic methodologies. Its crystalline form ensures consistent purity and handling in laboratory settings.
tert-butyl 4-(2-amino-1,3-thiazol-4-yl)methylpiperazine-1-carboxylate structure
856418-80-9 structure
Product Name:tert-butyl 4-(2-amino-1,3-thiazol-4-yl)methylpiperazine-1-carboxylate
CAS No:856418-80-9
MF:C13H22N4O2S
MW:298.404381275177
CID:4657450
PubChem ID:23138223
Update Time:2025-10-29

tert-butyl 4-(2-amino-1,3-thiazol-4-yl)methylpiperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 4-[(2-amino-1,3-thiazol-4-yl)methyl]piperazine-1-carboxylate
    • tert-butyl 4-((2-aminothiazol-4-yl)methyl)piperazine-1-carboxylate
    • tert-butyl 4-(2-amino-1,3-thiazol-4-yl)methylpiperazine-1-carboxylate
    • 1,1-Dimethylethyl 4-[(2-amino-4-thiazolyl)methyl]-1-piperazinecarboxylate (ACI)
    • 1-Piperazinecarboxylic acid, 4-[(2-amino-4-thiazolyl)methyl]-,1,1-dimethylethyl ester
    • F88422
    • IIGGWVSIWMLZRW-UHFFFAOYSA-N
    • F2145-0843
    • AKOS024627621
    • tert-butyl4-((2-aminothiazol-4-yl)methyl)piperazine-1-carboxylate
    • 856418-80-9
    • EN300-235060
    • SCHEMBL465777
    • VU0494748-1
    • tert-butyl 4-((2-amino-1,3-thiazol-4-yl)methyl)piperazine-1-carboxylate
    • Inchi: 1S/C13H22N4O2S/c1-13(2,3)19-12(18)17-6-4-16(5-7-17)8-10-9-20-11(14)15-10/h9H,4-8H2,1-3H3,(H2,14,15)
    • InChI Key: IIGGWVSIWMLZRW-UHFFFAOYSA-N
    • SMILES: O=C(N1CCN(CC2=CSC(N)=N2)CC1)OC(C)(C)C

Computed Properties

  • Exact Mass: 298.14634713g/mol
  • Monoisotopic Mass: 298.14634713g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 99.9Ų

tert-butyl 4-(2-amino-1,3-thiazol-4-yl)methylpiperazine-1-carboxylate Pricemore >>

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Additional information on tert-butyl 4-(2-amino-1,3-thiazol-4-yl)methylpiperazine-1-carboxylate

Comprehensive Guide to tert-butyl 4-(2-amino-1,3-thiazol-4-yl)methylpiperazine-1-carboxylate (CAS No. 856418-80-9)

tert-butyl 4-(2-amino-1,3-thiazol-4-yl)methylpiperazine-1-carboxylate (CAS No. 856418-80-9) is a specialized heterocyclic compound widely used in pharmaceutical research and organic synthesis. This compound features a unique thiazole-piperazine hybrid structure, making it valuable for drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. Its Boc-protected amine group enhances stability during synthetic processes, a feature highly sought after in medicinal chemistry.

The growing demand for small molecule therapeutics has increased interest in tert-butyl 4-(2-amino-1,3-thiazol-4-yl)methylpiperazine-1-carboxylate as a key intermediate. Researchers frequently search for "CAS 856418-80-9 applications" or "Boc-protected thiazole derivatives," reflecting its relevance in modern drug design. Its structural versatility allows modifications for targeted drug delivery systems, aligning with current trends in precision medicine.

From a chemical perspective, this compound exhibits excellent solubility in polar aprotic solvents like DMSO and DMF, facilitating its use in high-throughput screening assays. The thiazole ring contributes to its potential bioactivity, while the piperazine moiety enhances binding affinity to biological targets. These properties make it a subject of studies on "structure-activity relationships" in drug development.

In the pharmaceutical industry, tert-butyl 4-(2-amino-1,3-thiazol-4-yl)methylpiperazine-1-carboxylate serves as a precursor for anticancer agents and CNS-targeting compounds. Recent publications highlight its role in developing BTK inhibitors and JAK-STAT pathway modulators, addressing trending research areas in immuno-oncology. The compound's synthetic accessibility and structural tunability contribute to its popularity among medicinal chemists.

Quality control of CAS 856418-80-9 typically involves HPLC purity analysis and mass spectrometry characterization, ensuring compliance with research-grade standards. Storage recommendations include protection from moisture at -20°C to maintain stability. These protocols align with industry best practices for handling pharmaceutical intermediates.

The commercial availability of tert-butyl 4-(2-amino-1,3-thiazol-4-yl)methylpiperazine-1-carboxylate through major chemical suppliers has expanded its utilization in academic and industrial labs. Market analysis reveals growing procurement queries for "bulk quantities of 856418-80-9" and "custom synthesis of Boc-protected heterocycles," indicating its rising importance in contract research organizations.

Environmental and safety assessments confirm that this compound requires standard laboratory precautions, with no special hazards associated under normal handling conditions. Its low ecotoxicity profile makes it suitable for sustainable chemistry initiatives, a key consideration in modern green pharmaceutical manufacturing.

Future research directions for tert-butyl 4-(2-amino-1,3-thiazol-4-yl)methylpiperazine-1-carboxylate include exploration of its structure-based drug design potential and applications in proteolysis targeting chimeras (PROTACs). These cutting-edge therapeutic approaches dominate current medicinal chemistry literature, positioning this compound as relevant to next-generation drug discovery platforms.

For researchers investigating "piperazine-thiazole hybrids" or "protected amine building blocks," CAS 856418-80-9 offers numerous synthetic advantages. Its balanced lipophilicity profile (predicted LogP ~2.1) and hydrogen bonding capacity make it particularly valuable for optimizing drug-like properties in lead compound development.

The patent landscape reveals increasing claims involving derivatives of tert-butyl 4-(2-amino-1,3-thiazol-4-yl)methylpiperazine-1-carboxylate, particularly in intellectual property related to inflammatory disease treatments. This legal protection trend underscores the compound's commercial potential in the biopharmaceutical sector.

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